1,4-Difluoro-2-(4-iodophenoxy)benzene

Description

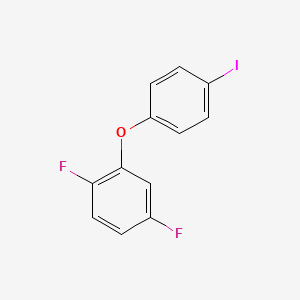

1,4-Difluoro-2-(4-iodophenoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at the 1- and 4-positions and a 4-iodophenoxy group at the 2-position. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine and iodine substituents, which influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H7F2IO |

|---|---|

Molecular Weight |

332.08 g/mol |

IUPAC Name |

1,4-difluoro-2-(4-iodophenoxy)benzene |

InChI |

InChI=1S/C12H7F2IO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H |

InChI Key |

XQSXPUZRTUULPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)F)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bulky or polar groups (e.g., iodophenylamino in 7c–e) increase molecular weight and melting points compared to simpler alkoxy derivatives (e.g., 1i). Longer alkyl chains (e.g., 7d vs. 7c) reduce melting points due to reduced crystallinity .

- Synthetic Yields: Aminoalkoxy derivatives (7c–e) exhibit high yields (72–95%), likely due to optimized nucleophilic substitution conditions. Carboxylic acid derivatives (8a–b) also show high yields (85–90%), suggesting efficient functionalization .

- Pharmaceutical Relevance : The crystalline fumarate salt in highlights the role of fluorine and iodine in enhancing binding affinity and metabolic stability for anticancer agents .

Spectroscopic and Reactivity Comparisons

- 19F NMR : Fluorine atoms in 1,4-difluoro derivatives produce distinct shifts. For example, 1i () shows 1H NMR peaks at δ 7.05–6.96 ppm, influenced by the electron-withdrawing fluorine and alkoxy groups .

- Reactivity: The iodine atom in 1,4-difluoro-2-(4-iodophenoxy)benzene may participate in Suzuki coupling or halogen-exchange reactions, unlike fluorine or methylsulfonyl groups (e.g., 1,4-Difluoro-2-(methylsulfonyl)benzene in ) .

Functional and Application Differences

- Agrochemicals: lists nitro- and trifluoromethyl-substituted aromatics as pesticides (e.g., nitrofluorfen). While this compound lacks these groups, its halogenated structure may still confer herbicidal activity via similar mechanisms .

- Materials Science: Propargyloxy derivatives (e.g., 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene, ) are used in click chemistry, whereas the iodophenoxy variant could serve as a heavy-atom crystal modifier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.